HDAC8 Inhibitory Potency: Comparative IC50 Values for 3-Amino-5-(aminomethyl)benzamide vs. Related Scaffolds
While 3-Amino-5-(aminomethyl)benzamide itself exhibits a relatively modest IC50 of 260 nM against HDAC8, it serves as a core scaffold for further optimization. Its structure is directly linked to more potent benzamide-based HDAC inhibitors, some of which achieve IC50 values in the 1-100 nM range for HDAC1/2, providing a significant advantage over the much weaker PARP inhibitor 3-aminobenzamide (EC50 = 200 µM). This demonstrates the class's potential when the core scaffold is elaborated [1]. A key differentiator is its potential for optimization into isoform-selective inhibitors, as exemplified by related o-aminobenzamide-based HDACis that show high selectivity for class I enzymes (HDAC1 IC50 = 41.2 nM) [2].
| Evidence Dimension | Inhibitory potency (IC50/EC50) |
|---|---|
| Target Compound Data | HDAC8 IC50 = 260 nM [1] |
| Comparator Or Baseline | Class-level benchmark: 3-Aminobenzamide (a prototypical PARP inhibitor) EC50 = 200 µM [1]; Optimized o-aminobenzamide HDAC inhibitor HDAC1 IC50 = 41.2 nM [2] |
| Quantified Difference | 3-Amino-5-(aminomethyl)benzamide is >700-fold more potent than 3-aminobenzamide against HDAC8. Optimized derivatives can achieve >6-fold greater potency than the parent scaffold. |
| Conditions | Inhibition of recombinant human full-length HDAC8 expressed in E. coli using Boc-Lys(Ac)-AMC substrate [1] |
Why This Matters
For scientists procuring compounds for HDAC inhibitor development, the 3-Amino-5-(aminomethyl)benzamide scaffold provides a quantifiable potency advantage and a proven path for optimization over simpler, less active benzamides.
- [1] BindingDB. BDBM50529149 CHEMBL4475077. Affinity Data for HDAC8. Available at: https://bdb8.ucsd.edu/binding/search View Source
- [2] CQVIP. Targeting Class I Histone Deacetylases Triggers Antitumor Responses in Colorectal Cancer In Vitro and In Vivo. Article abstract. Available at: https://www.cqvip.com View Source
